Boc-DL-selenomethionine

Descripción general

Descripción

Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of DL-selenomethionine. This modification enhances the stability and solubility of the compound, making it useful in various biochemical and pharmaceutical applications .

Mecanismo De Acción

Target of Action

Boc-DL-Selenomethionine, a derivative of the naturally occurring amino acid Selenomethionine, primarily targets reactive oxygen species (ROS) in the body . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is known as oxidative stress .

Mode of Action

This compound acts as an antioxidant , where it depletes ROS and aids in the formation and recycling of glutathione, another important antioxidant . This interaction with its targets results in a reduction of oxidative stress, thereby protecting cells from damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the selenomethionine cycle (SeMTC) . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play crucial roles in the metabolism of selenium, an essential trace element that supports various cellular and organismal functions .

Pharmacokinetics

It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to the inorganic form This suggests that this compound may have good bioavailability

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body. By depleting ROS and aiding in the formation and recycling of glutathione, this compound helps protect cells from oxidative damage . This can have various molecular and cellular effects, including the prevention of cell damage and death, and the maintenance of cellular homeostasis .

Análisis Bioquímico

Biochemical Properties

Boc-DL-selenomethionine participates in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . This compound interacts with these enzymes, contributing to the overall biochemical reactions in the SeMTC .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate oxidative stress induced by Zearalenone, a mycotoxin, in porcine intestinal epithelial cells . This suggests that this compound can influence cell function by modulating oxidative stress responses . It also implies potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant activity. In vivo, selenomethionine, the parent compound of this compound, acts as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant . This suggests that this compound may exert its effects at the molecular level through similar antioxidant mechanisms .

Temporal Effects in Laboratory Settings

This suggests that this compound may have similar applications and that its effects could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on selenomethionine, the parent compound, have shown that its effects can vary with different dosages . For instance, selenomethionine supplementation has been associated with improved growth performance, immune function, and meat quality in pigs . Excessive selenium intake can lead to cytotoxicity .

Metabolic Pathways

This compound is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes and cofactors, and it could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its involvement in the selenomethionine cycle, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its involvement in the selenomethionine cycle, it is likely that it is directed to specific compartments or organelles where this cycle occurs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-selenomethionine typically involves the protection of the amino group of DL-selenomethionine with a Boc group. This can be achieved through the reaction of DL-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Boc-DL-selenomethionine undergoes various chemical reactions, including:

Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenol derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield DL-selenomethionine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenol derivatives.

Substitution: DL-selenomethionine.

Aplicaciones Científicas De Investigación

Boc-DL-selenomethionine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.

Biology: Incorporated into proteins for structural studies using X-ray crystallography.

Medicine: Investigated for its potential antioxidant properties and therapeutic applications.

Industry: Used in the production of selenium-enriched supplements and pharmaceuticals .

Comparación Con Compuestos Similares

Selenomethionine: The parent compound without the Boc protecting group.

Selenocysteine: Another selenium-containing amino acid with distinct biochemical properties.

Methylselenocysteine: A derivative of selenocysteine with a methyl group attached to the selenium atom .

Uniqueness: Boc-DL-selenomethionine is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. This makes it particularly useful in synthetic and industrial applications where stability is crucial. Additionally, the Boc group can be selectively removed under mild conditions, allowing for the controlled release of DL-selenomethionine .

Actividad Biológica

Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that incorporates selenium into its structure. The presence of a tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it suitable for various biochemical and pharmaceutical applications. This compound has garnered attention for its biological activities, particularly its antioxidant properties and its role in cellular metabolism.

Target and Mode of Action

This compound primarily targets reactive oxygen species (ROS) , acting as an antioxidant by depleting these harmful molecules and facilitating the formation and recycling of glutathione, another critical antioxidant in the body. This activity is essential for reducing oxidative stress, which is implicated in various diseases and cellular damage.

Biochemical Pathways

The compound participates in the selenomethionine cycle (SeMTC) , a vital pathway for selenium metabolism. This cycle is crucial for maintaining selenium homeostasis and supporting various physiological functions.

Pharmacokinetics

This compound is absorbed more readily in its organic form compared to inorganic selenium sources, enhancing its bioavailability and efficacy in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activities. For instance, studies have shown that it can alleviate oxidative stress induced by environmental toxins such as Zearalenone in porcine intestinal epithelial cells .

Case Study: Effects on Ion Secretion

A study evaluated the effects of selenomethionine on ion secretion across isolated rat jejunum and colon tissues. The results demonstrated that preincubation with selenomethionine reduced electrogenic ion secretion significantly compared to controls, indicating its potential influence on intestinal health .

| Treatment | ΔI sc Jejunum | ΔI sc Colon |

|---|---|---|

| FSK only (10 µM) | 79 | 225 |

| Preincubation with SeMet (10 µM) + FSK | 64 | 164 |

| Preincubation with SeMet (100 µM) + FSK | 38 | 168 |

| FSK + SeMet (10 µM) at plateau | 44 | 183 |

| FSK (BL) + SeMet (100 µM) at plateau | 15 | 134 |

Cellular Effects

This compound has been shown to impact various cell types positively. Its antioxidant properties help protect cells from oxidative damage, which can lead to improved cellular function and reduced disease risk.

Temporal Effects

The effects of this compound may vary over time in laboratory settings, influencing its stability and long-term impacts on cellular functions. This variability suggests that careful consideration is needed when designing experiments involving this compound.

Applications in Research and Medicine

This compound has diverse applications across several fields:

- Chemistry : It serves as a precursor for synthesizing selenium-containing compounds.

- Biology : The compound is utilized in structural studies through incorporation into proteins for X-ray crystallography.

- Medicine : Its potential therapeutic applications are being investigated, particularly concerning its antioxidant properties.

- Industry : It is used in producing selenium-enriched supplements and pharmaceuticals .

Comparison with Related Compounds

This compound can be compared with other selenium-containing compounds:

| Compound | Key Characteristics |

|---|---|

| Selenomethionine | Parent compound without the Boc protecting group |

| Selenocysteine | Another selenium-containing amino acid with distinct properties |

| Methylselenocysteine | A derivative of selenocysteine with a methyl group attached |

The unique presence of the Boc protecting group in this compound enhances its stability and solubility compared to these related compounds, making it particularly useful in synthetic applications.

Propiedades

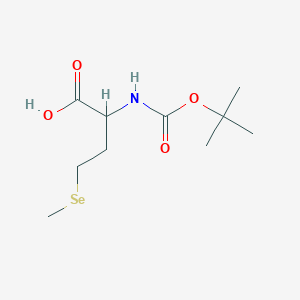

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWZRHRGRTJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.